[1,2,4]Triazolo[4,3-a]quinoline-1-thiol
Overview
Description
[1,2,4]Triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a fused triazole and quinoline ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil . Another approach involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]quinoline-1-thiol involves its ability to intercalate DNA, thereby disrupting the replication and transcription processes in cells. This intercalation leads to the inhibition of cancer cell proliferation and induces apoptosis through the upregulation of pro-apoptotic proteins such as BAX and caspase-3 and -9, and the downregulation of pro-survival proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar triazole-quinoxaline ring system and exhibits comparable antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Another thiol-containing derivative with potent DNA intercalation and anticancer properties.
Uniqueness
[1,2,4]Triazolo[4,3-a]quinoline-1-thiol is unique due to its specific quinoline ring system, which imparts distinct chemical and biological properties compared to its quinoxaline counterparts
Properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-10-12-11-9-6-5-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJIGZUQXYCDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NNC(=S)N32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361607 | |
Record name | MLS003373820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35359-23-0 | |
Record name | MLS003373820 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003373820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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